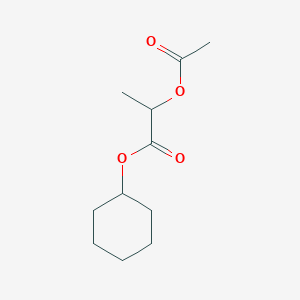

Lactic acid, acetate, cyclohexyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64058-36-2 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

cyclohexyl 2-acetyloxypropanoate |

InChI |

InChI=1S/C11H18O4/c1-8(14-9(2)12)11(13)15-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 |

InChI Key |

PRYGJUVRMNIDAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC1CCCCC1)OC(=O)C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Cyclohexyl Acetylated Lactate Esters

Esterification Reactions for Cyclohexyl Lactate (B86563) Precursors

The foundational step in synthesizing cyclohexyl acetylated lactate is the esterification of lactic acid with cyclohexanol (B46403) to produce cyclohexyl lactate. This reaction is a reversible equilibrium-limited reaction, and various strategies are employed to drive the reaction towards the product side, ensuring high yield and selectivity.

Catalytic Systems in Lactate Esterification (e.g., Ion Exchange Resins, Heteropolyacids)

A range of catalysts have been investigated to enhance the efficiency of lactate esterification. Heterogeneous catalysts are often preferred due to their ease of separation and potential for reuse.

Ion Exchange Resins: Strong acid cation-exchange resins, such as Amberlyst-15, are frequently used as catalysts in the esterification of lactic acid with alcohols. acs.orgcnrs.fr These resins provide solid acid sites that effectively catalyze the reaction. acs.org The use of ion exchange resins has been demonstrated in the synthesis of various lactate esters, and the principles are applicable to the synthesis of cyclohexyl lactate. acs.orgbohrium.com

Heteropolyacids: Heteropolyacids, such as phosphotungstic acid and phosphomolybdic acid, supported on various materials, have also been reported as effective catalysts for the esterification of lactic acid. researchgate.net These catalysts exhibit high acidity and can lead to high conversion rates. For instance, heteropolyacids like phospho-wolframic acid, phospho-molybdic acid, and silicotungstic acid have been proposed as catalysts for the synthesis of cyclohexyl acetate (B1210297) from acetic acid and cyclohexene (B86901), showcasing their applicability in reactions involving cyclohexyl esters. google.com

Mixed Metal Oxides: Binary oxides, such as TiO2–ZrO2, have been shown to be effective catalysts for the synthesis of n-butyl lactate from lactic acid and n-butanol. researchgate.net The activity of these catalysts is related to their surface acidity. researchgate.net The catalyst with a Ti/(Ti+Zr) ratio of 0.75 demonstrated high activity, achieving a significant yield of n-butyl lactate. researchgate.net This suggests that similar mixed metal oxide systems could be tailored for the synthesis of cyclohexyl lactate.

| Catalyst Type | Example | Key Advantages | Relevant Findings |

|---|---|---|---|

| Ion Exchange Resins | Amberlyst-15 | Ease of separation, reusability. acs.org | Effectively catalyzes the esterification of lactic acid with various alcohols. acs.orgcnrs.fr |

| Heteropolyacids | Phosphotungstic acid | High acidity, high conversion rates. researchgate.net | Proposed for synthesis of cyclohexyl esters. google.com |

| Mixed Metal Oxides | TiO2-ZrO2 | Tunable acidity, high activity. researchgate.net | Achieved high yields in n-butyl lactate synthesis. researchgate.net |

Process Parameters and Optimization for High Yield and Selectivity

Optimizing process parameters is crucial for achieving high yield and selectivity in the synthesis of cyclohexyl lactate. Key parameters that are often manipulated include reaction temperature, reactant molar ratio, and catalyst loading. cnrs.fr

Reaction Temperature: The reaction rate of esterification generally increases with temperature. tuengr.com However, an excessively high temperature can lead to side reactions and degradation of the product. Therefore, an optimal temperature must be determined to balance reaction kinetics and product stability.

Reactant Molar Ratio: The molar ratio of alcohol to lactic acid is a significant factor. tuengr.com Using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the formation of the ester. acs.org However, a very large excess of alcohol can decrease the initial reaction rate and increase separation costs. tuengr.com

Catalyst Loading: The concentration of the catalyst also influences the reaction rate. An increase in catalyst loading generally leads to a higher conversion rate up to a certain point, after which the effect may plateau. cnrs.fr

The optimization of these parameters is often carried out through systematic studies, including response surface methodology, to identify the conditions that maximize the yield of the desired cyclohexyl lactate precursor. researchgate.net

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Increases reaction rate but can cause side reactions at high levels. tuengr.com | Maximize rate while minimizing degradation. |

| Molar Ratio (Alcohol:Acid) | Excess alcohol shifts equilibrium towards products but can decrease initial rate. acs.orgtuengr.com | Maximize conversion while managing separation costs. |

| Catalyst Loading | Increases reaction rate up to a saturation point. cnrs.fr | Achieve desired conversion with minimal catalyst usage. |

Reactive Distillation Techniques for Enhanced Esterification Efficiency

Reactive distillation (RD) is an advanced process intensification technique that combines chemical reaction and separation in a single unit. ntnu.no This technique is particularly advantageous for equilibrium-limited reactions like esterification because the continuous removal of one of the products (in this case, water) from the reaction zone shifts the equilibrium towards the formation of the ester, thereby increasing the conversion. acs.orgnih.gov

The feasibility of reactive distillation has been demonstrated for the synthesis of various lactate esters, such as n-butyl lactate and ethyl lactate. acs.orgbohrium.com In a typical RD setup for lactate ester synthesis, the esterification reaction occurs in the presence of a solid catalyst within the distillation column. acs.org The water produced during the reaction is continuously removed as a distillate, while the heavier lactate ester is collected at the bottom of the column. ntnu.no This technique can lead to significant economic advantages in terms of both investment and operational costs. ntnu.no An optimized serial setup of reactors and distillation steps can offer similar process intensification at a lower distillate rate compared to simultaneous reactive distillation, making it more energy-efficient. nih.gov

Acetylation Strategies for Hydroxyl Groups in Lactate Esters

Once the cyclohexyl lactate precursor is synthesized, the next step is the acetylation of the free hydroxyl group on the lactate moiety to yield Lactic acid, acetate, cyclohexyl ester. This can be achieved through chemical or chemo-enzymatic methods.

Chemical Acetylation Reagents and Reaction Conditions

Chemical acetylation involves the reaction of the hydroxyl group with an acetylating agent. Common reagents for this purpose include acetic anhydride (B1165640) and acetyl chloride. wikipedia.org

Acetic Anhydride: Acetic anhydride is a widely used and effective acetylating agent. wikipedia.org The reaction is often carried out in the presence of a catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP), which can significantly accelerate the acylation of alcohols. organic-chemistry.org Phosphomolybdic acid has also been shown to be an efficient catalyst for the acetylation of alcohols with acetic anhydride under solvent-free conditions at ambient temperature. organic-chemistry.org

Acetyl Chloride: Acetyl chloride is another reactive acetylating agent. It reacts readily with alcohols to form acetate esters. However, this reaction produces hydrogen chloride as a byproduct, which may need to be neutralized.

The choice of reagent and reaction conditions, including solvent and temperature, will depend on the specific properties of the cyclohexyl lactate substrate and the desired purity of the final product.

| Reagent | Typical Catalyst | Byproduct | Key Characteristics |

|---|---|---|---|

| Acetic Anhydride | DMAP, Phosphomolybdic acid organic-chemistry.org | Acetic acid wikipedia.org | Commonly used, efficient. wikipedia.org |

| Acetyl Chloride | None (often) | Hydrogen chloride | Highly reactive. |

Chemo-Enzymatic Approaches for Stereoselective Acetylation

Chemo-enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize enzymes, such as lipases, to catalyze the acetylation reaction. A key advantage of enzymatic acetylation is the potential for high stereoselectivity, which is particularly important when dealing with chiral molecules like lactic acid derivatives.

While specific studies on the chemo-enzymatic acetylation of cyclohexyl lactate are not widely available, the principles of enzymatic acylation of alcohols are well-established. For instance, lipases are known to catalyze the acylation of hydroxyl groups with high efficiency and selectivity in non-aqueous media. The enzyme could potentially differentiate between the enantiomers of cyclohexyl lactate, leading to a stereoselective acetylation.

In a hypothetical chemo-enzymatic process for the synthesis of a specific stereoisomer of cyclohexyl acetylated lactate, a racemic mixture of cyclohexyl lactate could be subjected to enzymatic acetylation. The enzyme would selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acetylated ester and the unreacted alcohol could then be separated, providing a route to the enantiomerically pure product.

Novel Synthetic Routes for Direct Formation of this compound

The synthesis of this compound, also known as cyclohexyl 2-acetoxypropanoate, traditionally involves a two-step process: the initial esterification of lactic acid with cyclohexanol to form cyclohexyl lactate, followed by the acetylation of the free hydroxyl group. However, research into more efficient chemical processes has spurred the development of novel, more direct synthetic routes. These methods aim to improve reaction efficiency, reduce separation costs, and minimize waste by combining multiple steps into a single, streamlined operation.

One promising approach is the implementation of a one-pot synthesis. This methodology would involve the simultaneous reaction of lactic acid, cyclohexanol, and an acetylating agent (such as acetic anhydride or acetyl chloride) in the presence of a suitable catalyst. The success of such a route hinges on identifying a catalytic system capable of promoting both the esterification of the carboxylic acid and the acetylation of the hydroxyl group without significant side reactions.

Another innovative strategy is the use of reactive distillation. This technique integrates chemical reaction and product separation into a single unit, which can be particularly effective for equilibrium-limited reactions like esterification. A proposed process, analogous to the production of cyclohexyl acetate, could involve feeding cyclohexene and acetic acid into a reactive column. nih.gov A similar concept could be applied for the target molecule, potentially involving the direct addition of acetic acid to cyclohexyl lactate or a related unsaturated precursor in a reactive distillation column. A side-reactor column (SRC) configuration, which couples a distillation column with side reactors, has been proposed to overcome thermodynamic limitations in the esterification of cyclohexene with acetic acid, a strategy that could be adapted for this synthesis. nih.gov This approach can enhance conversion rates by continuously removing products from the reaction zone, thereby shifting the chemical equilibrium towards the desired ester. nih.gov

The table below outlines a comparison between the conventional two-step synthesis and a potential novel one-pot approach.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Conventional Two-Step Synthesis | Potential Novel One-Pot Synthesis |

|---|---|---|

| Step 1 | Esterification: Lactic Acid + Cyclohexanol → Cyclohexyl Lactate | Simultaneous Esterification & Acetylation |

| Step 2 | Acetylation: Cyclohexyl Lactate + Acetylating Agent → Final Product | N/A |

| Reactants | Lactic Acid, Cyclohexanol, Acetylating Agent | Lactic Acid, Cyclohexanol, Acetylating Agent |

| Catalyst | Requires acid catalyst for esterification and potentially another for acetylation. | Requires a dual-function catalyst effective for both reactions. |

| Advantages | Well-established chemistry, potentially higher purity for each step. | Reduced reaction time, lower energy consumption, simplified process. |

| Disadvantages | Requires intermediate separation and purification, higher energy and solvent use. | Catalyst selection is critical, potential for competing side reactions. |

Green Chemistry Principles in the Synthesis of Acetylated Cyclohexyl Lactate Esters

The synthesis of acetylated cyclohexyl lactate esters is increasingly being evaluated through the lens of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com Key principles include maximizing atom economy, utilizing renewable resources, and minimizing waste and energy consumption.

A primary goal in green synthesis is to minimize or eliminate the use of conventional organic solvents, which contribute significantly to industrial waste. humanjournals.com Acetylation reactions are often carried out using an excess of acetic anhydride without any solvent or with stoichiometric amounts in the presence of acid or base catalysts, which can generate substantial waste. humanjournals.com Developing solvent-free reaction conditions is therefore a key objective.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Processes with high atom economy are inherently greener as they generate less waste.

Addition Reactions: Synthesis routes based on addition reactions are ideal from an atom economy perspective. For instance, a process analogous to the esterification of cyclohexene with acetic acid to produce cyclohexyl acetate is highly atom-economical. rsc.org A theoretical direct route for the target molecule could involve the addition of acetic acid to an unsaturated precursor, which would have a theoretical atom economy of 100%.

The following table provides a theoretical comparison of the atom economy for different synthetic pathways.

Table 2: Theoretical Atom Economy of Potential Synthetic Pathways

| Synthetic Pathway | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Two-Step Esterification/Acetylation | Lactic Acid + Cyclohexanol + Acetic Anhydride | This compound | Water, Acetic Acid | < 100% |

| Direct Addition (Hypothetical) | Cyclohex-1-ene-1-carboxylate precursor + Acetic Acid | this compound | None | 100% |

The foundation of a truly "green" chemical is its origin from renewable resources, moving away from dependence on finite fossil fuels. The synthesis of this compound is well-positioned to leverage bio-based feedstocks for its primary components.

Lactic Acid: Lactic acid is readily produced via the microbial fermentation of carbohydrates. monash.edu These carbohydrates can be sourced from a variety of renewable materials, including starchy crops like corn, sugar crops like sugarcane, and, increasingly, from non-food lignocellulosic biomass such as agricultural waste. mdpi.com

Cyclohexanol: While conventionally produced from petroleum-derived benzene, pathways are being developed to produce cyclohexanol and its derivatives from biomass. nih.gov Lignin, an abundant biopolymer and a major component of lignocellulosic biomass, is a rich source of aromatic compounds. kit.edu These aromatics can be processed and hydrogenated to yield cyclohexanone, which is then readily converted to cyclohexanol, providing a renewable route to this key intermediate. nih.gov

Acetyl Group: The acetyl group is typically sourced from acetic acid or its anhydride. Acetic acid itself can be produced through the fermentation of renewable feedstocks like ethanol, aligning this component with green chemistry principles. google.com Furthermore, alternative acetylating agents such as vinyl acetate are being explored as more benign options in certain applications. semanticscholar.org

The utilization of these bio-derived platform molecules is central to the development of sustainable biorefineries.

Table 3: Renewable Feedstocks for Precursors of this compound

| Precursor | Conventional Source | Renewable Feedstock Source | Relevant Process |

|---|---|---|---|

| Lactic Acid | Petroleum-based synthesis | Carbohydrates (starch, sugars, cellulose) | Fermentation monash.edumdpi.com |

| Cyclohexanol | Petroleum (Benzene) | Lignocellulosic Biomass (Lignin) | Depolymerization and Hydrogenation nih.govkit.edu |

| Acetylating Agent (e.g., Acetic Acid) | Natural Gas, Petroleum | Ethanol, Sugars | Fermentation |

Advanced Reaction Engineering and Catalysis in the Production of Acetylated Cyclohexyl Lactate Esters

Heterogeneous Catalysis for Esterification and Acetylation

The move from traditional homogeneous acid catalysts, such as sulfuric acid, to solid heterogeneous catalysts is a key strategy in green chemistry. cbseacademic.nic.inacs.org Solid acids are non-corrosive, reduce separation costs, and can often be regenerated and reused, making them environmentally and economically advantageous. cbseacademic.nic.incsic.es

The rational design of solid acid catalysts is crucial for maximizing the yield of acetylated cyclohexyl lactate (B86563). The ideal catalyst must possess appropriate acidity, pore structure, and stability to effectively catalyze both the esterification and acetylation steps.

Zeolites: These crystalline aluminosilicates are widely used due to their strong Brønsted acidity, shape selectivity, and high thermal stability. mdpi.com Zeolites such as H-ZSM-5, H-Beta, and H-MOR have been investigated for similar esterification reactions. mdpi.commdpi.com For the synthesis of cyclohexyl lactate and its subsequent acetylation, the design focuses on:

Acidity: The density and strength of acid sites, particularly Brønsted acid sites, are critical for activating the carboxyl group of lactic and acetic acid. nottingham.edu.cn Techniques like ammonia (B1221849) temperature-programmed desorption (NH3-TPD) are used to quantify and characterize the acid sites. nottingham.edu.cn

Pore Structure: The pore dimensions of the zeolite must be large enough to accommodate the relatively bulky cyclohexanol (B46403) and cyclohexyl lactate molecules, preventing diffusion limitations that could hinder the reaction rate. mdpi.com

Hydrophobicity: The introduction of hydrophobicity into the zeolite framework can be beneficial. acs.org Since water is a byproduct of the esterification reaction, a hydrophobic surface can prevent the active sites from being deactivated by water adsorption, thereby enhancing catalytic activity and stability. acs.orgmdpi.com

Functionalized Polymers: Polymeric resins, particularly sulfonic acid-functionalized styrene-divinylbenzene copolymers like Amberlyst-15, are effective solid acid catalysts for esterification. mdpi.comresearchgate.netcnrs.fr Their design advantages include:

High Acid Site Concentration: These resins can be synthesized with a high density of sulfonic acid (-SO3H) groups, providing a large number of active sites for catalysis. researchgate.netdntb.gov.ua

Swelling Properties: The polymer matrix can swell in the reaction medium, improving the accessibility of the catalytic sites to the reactants. dntb.gov.ua

Tunable Properties: The degree of cross-linking, porosity, and functional group density can be adjusted during synthesis to optimize performance for specific reactions. catco2nvers.eu

Catalyst characterization is essential to correlate its physical and chemical properties with its performance. Standard techniques include X-ray diffraction (XRD) to confirm crystalline structure, scanning electron microscopy (SEM) for morphology, and nitrogen adsorption-desorption (BET analysis) to determine surface area and pore size distribution. nottingham.edu.cnresearchgate.net

| Catalyst Type | Key Design Features | Common Characterization Techniques | Relevance to Acetylated Cyclohexyl Lactate Production |

|---|---|---|---|

| Zeolites (e.g., H-ZSM-5, H-Beta) | Strong Brønsted acidity, defined pore structure, high thermal stability, potential for shape selectivity. mdpi.commdpi.com | XRD, NH3-TPD, SEM, BET. nottingham.edu.cn | Effective for both esterification and acetylation steps; pore size must accommodate bulky cyclohexyl groups. |

| Functionalized Polymers (e.g., Amberlyst-15) | High concentration of sulfonic acid groups, swelling capability in organic media, tunable porosity. researchgate.netresearchgate.net | Acid-base titration, FT-IR, SEM, BET. researchgate.netresearchgate.net | High activity for esterification, though thermal stability may be lower than zeolites (typically < 120-140°C). csic.esmdpi.com |

| Heteropolyacids on Supports | Very strong (superacidic) Brønsted acidity, high activity. nottingham.edu.cn Keggin structure is key to catalytic function. nottingham.edu.cn | XRD, FT-IR, NH3-TPD. nottingham.edu.cn | Can significantly accelerate reaction rates, but leaching of the active phase from the support can be a concern. |

Understanding the reaction kinetics and mechanism is fundamental for reactor design, optimization, and scale-up. The esterification of lactic acid with cyclohexanol is a reversible, equilibrium-limited reaction.

Reaction Mechanism: On a solid Brønsted acid catalyst, the reaction typically follows a Langmuir-Hinshelwood-Hougen-Watson (LHHW) or an Eley-Rideal (ER) type mechanism. For many esterification reactions over ion-exchange resins, the LHHW model provides a good fit, suggesting that both reactants adsorb onto the catalytic surface before reacting. researchgate.netcnrs.fr The mechanism involves:

Adsorption of both lactic acid and cyclohexanol onto adjacent active sites on the catalyst.

Protonation of the carbonyl oxygen of the lactic acid by a catalytic site.

Nucleophilic attack by the hydroxyl group of the adsorbed cyclohexanol on the protonated carbonyl carbon.

Formation of a tetrahedral intermediate.

Dehydration (removal of water) and desorption of the cyclohexyl lactate product.

| Reaction System (Analogous) | Catalyst | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Lactic Acid + Ethanol | Amberlyst 15 | Langmuir-Hinshelwood (LH) | 52.29 | cnrs.fr |

| Lactic Acid + Ethanol (Autocatalyzed) | None | Second-Order | 45.5 | tuengr.com |

| Lactic Acid + n-Butanol (Uncatalyzed) | None | Second-Order | ~55.2 (13190 cal) | njit.edu |

| Lactic Acid + n-Butanol (Catalyzed) | H+ | Second-Order | ~56.8 (13580 cal) | njit.edu |

These kinetic models are essential for simulating reactor performance and determining optimal operating conditions to maximize the production of the desired acetylated ester.

A key advantage of heterogeneous catalysts is their potential for reuse. However, over time, their activity can decline due to various deactivation mechanisms.

Poisoning/Fouling: The active sites can be blocked by the strong adsorption of byproducts or impurities. In the esterification of lactic acid, water is a known inhibitor that can adsorb onto the acid sites, reducing their availability for the reaction. acs.orgtuengr.com

Coking: At higher temperatures, especially in reactions involving organic molecules, carbonaceous deposits (coke) can form on the catalyst surface, physically blocking pores and active sites. youtube.com

Leaching: The active species can sometimes detach from the solid support and dissolve into the reaction mixture. This is a particular concern for supported catalysts like heteropolyacids.

Studies on the reusability of catalysts like functionalized polymers and zeolites in esterification show that they can often be used for multiple cycles with minimal loss of activity. researchgate.netresearchgate.netresearchgate.net For instance, a solid acid catalyst might maintain over 90% of its initial activity after five or more cycles. csic.es When deactivation occurs, regeneration is often possible. Water can be removed by drying at an elevated temperature, while coke can be burned off in a stream of air.

Process Intensification in Reaction Systems

Process intensification aims to develop smaller, safer, and more energy-efficient processes. For the production of acetylated cyclohexyl lactate, which involves equilibrium-limited reactions, integrating reaction and separation into a single unit is a highly effective strategy.

Reactive distillation (RD) is a prime example of process intensification. segovia-hernandez.com In an RD column, the reaction occurs simultaneously with the separation of products and reactants by distillation. For the esterification of lactic acid with cyclohexanol, the continuous removal of the water byproduct from the reaction zone shifts the equilibrium towards the product side, enabling conversions that can approach 100%. europa.euscialert.net

Design and Performance: An RD column for this process would typically be designed with the solid catalyst packed into a specific section of the column (the reactive zone).

Feed Strategy: Lactic acid (a heavy reactant) would be fed above the reactive zone, while cyclohexanol (a lighter reactant) could be fed below or within the zone.

Product Removal: The water byproduct, being more volatile than the other components, would be removed from the top of the column as part of an azeotrope or through the use of an entrainer. The desired cyclohexyl lactate ester, having a high boiling point, would be collected from the bottom of the column. nih.gov

Modeling: The performance of the RD column is modeled using process simulators like Aspen Plus. ntnu.noresearchgate.net These models incorporate reaction kinetics, vapor-liquid equilibrium (VLE) thermodynamics (e.g., using the NRTL or UNIQUAC models), and mass transfer correlations to predict temperature and concentration profiles throughout the column and optimize operating parameters like the reflux ratio and reboiler duty. cnrs.frntnu.no

A similar approach would be applied for the subsequent acetylation step, where the continuous removal of acetic acid or water (if acetic acid is used in excess) would drive the reaction to completion.

Beyond a single RD column, other integrated configurations can enhance efficiency.

Reactive Distillation with Side Reactors: For reactions that require longer residence times or have catalysts that are difficult to pack into a column, a side-reactor configuration can be employed. nih.gov In this setup, liquid is withdrawn from the distillation column, passed through an external fixed-bed reactor, and then returned to the column. This design decouples the reaction volume from the distillation tray geometry, offering greater flexibility. nih.gov

Membrane Reactors: Another integrated approach involves coupling the reactor with a membrane separation unit. researchgate.net For the esterification step, a pervaporation membrane that is selective for water can be used to continuously remove the water byproduct from the reaction mixture. mdpi.comresearchgate.net This also shifts the equilibrium to favor product formation and can achieve very high conversions, often at milder temperatures than reactive distillation. Zeolite T membranes have shown high resistance and stability in acidic esterification environments, effectively removing water and pushing the reaction beyond its normal equilibrium limit. mdpi.comresearchgate.net

By integrating reaction and separation, these intensified processes offer significant advantages over traditional batch reactors, including reduced capital and operating costs, lower energy consumption, and improved product yields and purity. segovia-hernandez.comeuropa.eunih.gov

Polymer Science and Advanced Materials Applications of Lactic Acid, Acetate, Cyclohexyl Ester

Applications in Specialty Coatings and Resins

While direct studies on Lactic acid, acetate (B1210297), cyclohexyl ester are not available, its potential role in specialty coatings can be inferred from the well-documented performance of similar lactate (B86563) and cyclohexyl esters. biviture.comgodavaribiorefineries.com

Lactic acid, acetate, cyclohexyl ester is a high-boiling point, low-volatility ester. This characteristic suggests its potential use as a coalescing agent or a "tail solvent" in coating formulations. estichem.comspecialchem.com In this role, it would help in the formation of a uniform and continuous film by softening polymer particles during the final stages of drying. specialchem.comgoogle.com Its molecular structure, combining a lactate group with an acetate and a bulky cyclohexyl ring, would likely provide excellent solvency for a range of resin types, including acrylics, polyesters, and nitrocellulose. sci-hub.segoogle.com

The presence of the cyclohexyl group could enhance the final film's hardness and gloss, while the lactate and acetate functionalities may improve flow and leveling properties. The compound's bio-based origins from lactic acid would make it a favorable component in the formulation of low-VOC (Volatile Organic Compound) and environmentally friendly coatings. biviture.com

Table 1: Predicted Performance Characteristics of this compound in Coatings

| Performance Metric | Predicted Characteristic | Rationale |

| VOC Contribution | Low | High boiling point and low vapor pressure. |

| Solvency Power | High | Ester functionalities are effective solvents for many resins. google.com |

| Film Formation | Effective Coalescent | Slow evaporation rate allows for proper particle fusion. specialchem.com |

| Film Properties | Good Hardness & Gloss | Contribution from the rigid cyclohexyl group. |

| Flow and Leveling | Excellent | Ester groups can reduce surface tension during application. |

The ester groups in this compound would be expected to have a strong affinity for the surfaces of common organic and inorganic pigments. This interaction can aid in the wetting and de-agglomeration of pigment particles during the dispersion process, leading to improved color development and stability. googleapis.comaumfarbenchem.com

In terms of binder interactions, the compound's polarity and hydrogen bonding capability (via the ester oxygens) would allow it to integrate well with a variety of polymer binders. It could act as a temporary plasticizer, reducing the glass transition temperature (Tg) of the binder to facilitate film formation at ambient temperatures. google.com After the film is cured, the solvent would slowly evaporate, and the final properties of the binder, such as hardness and chemical resistance, would be fully realized.

Potential as a Bio-based Solvent in Industrial Processes

The drive to replace petroleum-based solvents with sustainable alternatives has led to significant interest in bio-based options like lactate esters. biviture.comacs.org this compound fits this category, being derivable from renewable lactic acid.

Based on the principle of "like dissolves like," the multiple ester functionalities and the hydrocarbon nature of the cyclohexyl ring give this compound a versatile solvency profile. It is predicted to be an effective solvent for a range of substances:

Polymers: Polylactic acid (PLA), nitrocellulose, cellulose (B213188) acetate, acrylics, and various polyesters. sci-hub.segoogle.com

Organic Compounds: Resins, oils, plasticizers, and other additives used in formulations for inks, adhesives, and cleaners. google.com

Its efficacy would stem from its ability to form hydrogen bonds and engage in dipole-dipole interactions, coupled with the van der Waals forces associated with its alkyl components.

Compared to traditional solvents like toluene, xylene, or methyl ethyl ketone (MEK), this compound would offer several distinct advantages and some potential drawbacks.

Table 2: Comparative Analysis of this compound vs. Conventional Solvents

| Feature | This compound (Predicted) | Conventional Solvents (e.g., Toluene, MEK) |

| Source | Bio-based, Renewable | Petroleum-based, Non-renewable |

| VOC Level | Low to Exempt | High |

| Toxicity | Low | Moderate to High |

| Biodegradability | High | Low |

| Evaporation Rate | Slow | Fast to Medium |

| Cost | Potentially Higher | Generally Lower |

| Solvency | Broad, for polar systems | Varies, often strong for non-polar systems |

The primary benefits of the bio-based ester lie in its improved environmental and safety profile. However, its slow evaporation rate, while advantageous for some coating applications, might not be suitable for industrial processes requiring rapid drying times.

Integration into Ionic Liquid Systems for Cellulose Processing

Ionic liquids (ILs) are recognized as powerful solvents for dissolving cellulose, a notoriously insoluble biopolymer. mdpi.comaip.orgrsc.org While there is no direct evidence of using this compound in this context, its properties suggest a potential role as a co-solvent or additive.

The dissolution of cellulose in ILs is often hampered by the high viscosity of the resulting solution. nih.gov Adding a co-solvent can mitigate this issue. For this compound to be effective in this role, it would need to be miscible with the chosen ionic liquid and not cause premature precipitation of the cellulose. Its ester groups could potentially interact with the cellulose chains and the ionic liquid components, helping to maintain a stable, lower-viscosity solution.

Furthermore, research has shown that ionic liquids with lactate anions or those with cyclohexyl groups on the cation can be effective in cellulose dissolution. rsc.orgresearchgate.netresearchgate.net This suggests that the chemical moieties present in this compound are compatible with the fundamental chemistry of cellulose processing in ILs. It could potentially be used in the regeneration step, where an anti-solvent is added to precipitate the cellulose into fibers or films, influencing the morphology and properties of the final product. rsc.org

No Scientific Data Available for "this compound" in Polymer Science and Advanced Materials Applications

Despite a comprehensive search of scientific literature and patent databases, no research findings or data could be located regarding the application of the chemical compound "this compound" in the fields of polymer science and advanced materials, specifically concerning its impact on cellulose dissolution, regeneration, or its use in cellulose-based composite materials.

The inquiry, which focused on the specific subsections of "Impact on Cellulose Dissolution and Regeneration" and "Design of Cellulose-based Composite Materials," did not yield any relevant studies. The scientific community has not published any research that details the effects or potential applications of "this compound" in these areas.

While extensive research exists on related subjects, such as the use of other lactate esters like ethyl lactate in the production of cellulose acetate, the role of lactic acid as a compatibilizer in cellulose composites, and the synthesis of cyclohexyl acetate, none of these studies mention or investigate the specific compound . Similarly, literature on plasticizers for cellulose and its derivatives does not include "this compound."

The absence of any data, including experimental results, data tables, or detailed research findings, makes it impossible to provide a scientifically accurate and informative article on the specified topics. Any attempt to generate content for the requested outline would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, until research is conducted and published on the interactions and applications of "this compound" with cellulose, its role in polymer science and advanced materials remains unknown.

Environmental Fate and Degradation Studies of Lactic Acid, Acetate, Cyclohexyl Ester

Biodegradation Pathways and Microbial Metabolism

Biodegradation involves the breakdown of the compound by microorganisms. The primary mechanism for initiating the biodegradation of an ester like Lactic acid, acetate (B1210297), cyclohexyl ester is enzymatic hydrolysis. researchgate.netnih.gov Microbes secrete enzymes, such as esterases, lipases, and proteases, that catalyze the cleavage of the ester bonds. acs.orgmdpi.com This initial enzymatic attack breaks the parent molecule down into its fundamental components: cyclohexanol (B46403), lactic acid, and acetic acid. These smaller, simpler molecules are then readily metabolized by a wide range of microorganisms.

The subsequent fate of the hydrolysis products depends on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, microorganisms efficiently mineralize cyclohexanol, lactic acid, and acetic acid.

Cyclohexanol: Aerobic degradation of cyclohexanol proceeds through oxidation to cyclohexanone, followed by ring cleavage to form adipic acid, which then enters central metabolic pathways like the tricarboxylic acid (TCA) cycle. taylorfrancis.com

Lactic Acid: Lactic acid is converted to pyruvic acid by lactate (B86563) dehydrogenase. researchgate.net Pyruvic acid is then decarboxylated to form acetyl-CoA, a key metabolite that enters the TCA cycle to be completely oxidized to carbon dioxide (CO₂) and water (H₂O). researchgate.net

Acetic Acid: Acetic acid is also converted to acetyl-CoA, which is subsequently metabolized through the TCA cycle, ultimately yielding CO₂ and H₂O. tandfonline.com

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, a consortium of different microbial groups works together to break down the initial hydrolysis products. biomassmagazine.com This process, known as anaerobic digestion, occurs in several stages: wikipedia.org

Acidogenesis: Acid-forming bacteria convert cyclohexanol and lactic acid into simpler organic acids, primarily acetic acid, along with hydrogen (H₂) and CO₂. biomassmagazine.comwikipedia.org

Acetogenesis: Acetogenic bacteria further convert the intermediate organic acids into acetic acid, H₂, and CO₂. wikipedia.org

Methanogenesis: The final stage is carried out by methanogenic archaea. These microorganisms utilize the products of the previous stages, converting acetic acid, H₂, and CO₂ into methane (B114726) (CH₄) and CO₂. tandfonline.comwikipedia.org Approximately 70% of the methane produced during anaerobic digestion originates from acetate. tandfonline.com

Complete anaerobic degradation results in the formation of biogas, a mixture composed mainly of methane and carbon dioxide. biomassmagazine.com

While specific microbes that degrade Lactic acid, acetate, cyclohexyl ester have not been identified, numerous species are known to break down its components and similar ester compounds.

Ester Degradation: Bacteria from the genera Pseudomonas, Bacillus, Rhodococcus, and Serratia, as well as various fungi, are known to produce esterases capable of hydrolyzing ester bonds. nih.govmdpi.combiorxiv.org A strain of Bacillus pumilus has been identified as effective in degrading (4-methylcyclohexyl)methanol, a structurally similar cyclohexane (B81311) derivative. nih.govresearchgate.net

Lactic Acid Metabolism: Lactic acid bacteria (LAB), such as those from the genera Lactobacillus and Companilactobacillus, are well-known for their role in lactic acid metabolism. alfa-chemistry.comnih.gov

Acetic Acid Metabolism: Acetate-utilizing methanogens, including species of Methanosarcina and Methanothrix (also known as Methanosaeta), are crucial for the conversion of acetate to methane in anaerobic environments. tandfonline.comoup.com

Cyclohexane Derivative Degradation: The Fe(III)-reducing bacterium Geobacter metallireducens and the phototrophic bacterium Rhodopseudomonas palustris are known to anaerobically degrade cyclohexane carboxylic acid, a related compound. researchgate.net

The following table summarizes microbial genera known to be involved in the degradation of the constituent parts of the target molecule.

| Component/Bond Type | Microbial Genus | Environment | Reference |

|---|---|---|---|

| Ester Bonds | Pseudomonas | Aerobic/Anaerobic | mdpi.com |

| Ester Bonds | Bacillus | Aerobic/Anaerobic | nih.gov |

| Ester Bonds | Rhodococcus | Aerobic | biorxiv.org |

| Cyclohexane Ring | Geobacter | Anaerobic | researchgate.net |

| Lactic Acid | Lactobacillus | Aerobic/Anaerobic | alfa-chemistry.com |

| Acetic Acid (Methanogenesis) | Methanosarcina | Anaerobic | oup.com |

| Acetic Acid (Methanogenesis) | Methanothrix | Anaerobic | oup.com |

The rate of biodegradation is significantly influenced by various environmental factors.

Temperature: Microbial activity generally increases with temperature up to an optimal point. Thermophilic conditions (e.g., 50–60 °C) can significantly accelerate both hydrolysis and subsequent microbial metabolism compared to mesophilic (30–40 °C) or ambient temperatures. acs.orgoup.commdpi.com

pH: Most microbial systems function optimally within a near-neutral pH range (6.5-8.0). wikipedia.org Extreme pH values can inhibit or halt enzymatic activity and microbial growth.

Oxygen Availability: The presence or absence of oxygen dictates the metabolic pathways used and the types of microorganisms that will be active. cdnsciencepub.com Aerobic degradation is typically faster and more complete than anaerobic degradation. nih.govresearchgate.net

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. A lack of these nutrients can limit the rate of biodegradation.

Moisture: Water is essential for both the initial hydrolytic cleavage of the ester bonds and for microbial activity. nih.gov

Chemical Hydrolysis and Solvolysis in Aquatic Environments

In addition to microbial action, this compound can undergo abiotic chemical hydrolysis, a reaction where water molecules cleave the ester bonds without enzymatic catalysis. fachoekotoxikologie.de This process is a primary degradation pathway for many esters in aquatic environments. nist.gov

The rate of ester hydrolysis is highly dependent on the pH of the surrounding water. The reaction can be catalyzed by both acids (H⁺) and bases (OH⁻). viu.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the reaction rate is proportional to the concentration of H⁺ ions. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. researchgate.net

Neutral Hydrolysis: At neutral pH, the reaction proceeds through the nucleophilic attack of water alone. This process is generally much slower than acid- or base-catalyzed hydrolysis. viu.ca

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the reaction rate is proportional to the concentration of OH⁻ ions. stanford.edu The hydroxide (B78521) ion is a stronger nucleophile than water, leading to a significantly faster reaction rate. viu.ca For most simple carboxylic acid esters, base-catalyzed hydrolysis is the dominant pathway in neutral to alkaline waters. stanford.edu

A plot of log(kₕ) versus pH for a typical ester shows a V-shaped curve, with the minimum rate occurring in the neutral pH region and rates increasing at both low and high pH.

While specific kinetic data for this compound is not available, the following table provides illustrative hydrolysis rate constants for other esters under alkaline conditions to demonstrate the variability based on chemical structure.

| Ester Compound | Conditions | Second-Order Rate Constant (kₒ) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Butylparaben | pH 13, Room Temp. | (1.24 ± 0.17) × 10⁻⁴ | researchgate.net |

| Bis(2-ethylhexyl) adipate (B1204190) (DEHA) | pH 13, Room Temp. | (4.8 ± 0.6) × 10⁻⁴ | researchgate.net |

| Butyl benzyl (B1604629) phthalate (B1215562) (BBzP) | pH 13, Room Temp. | (5.9 ± 0.8) × 10⁻² | researchgate.net |

| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) | pH 13, Room Temp. | (9.8 ± 1.3) × 10⁻³ | researchgate.net |

The chemical hydrolysis of this compound yields the same primary products as enzymatic hydrolysis. The cleavage of the two ester bonds by water results in the formation of:

Cyclohexanol (C₆H₁₂O)

Lactic Acid (C₃H₆O₃)

Acetic Acid (C₂H₄O₂)

These products are more water-soluble and generally more amenable to further environmental degradation processes than the parent ester compound. taylorfrancis.comfishersci.com

Atmospheric Degradation and Photochemical Processes

Once released into the atmosphere, organic compounds are subject to a variety of degradation processes, primarily driven by photochemical reactions. The principal reactive species in the troposphere that initiate the degradation of volatile organic compounds (VOCs) are the hydroxyl radical (•OH), the nitrate (B79036) radical (NO3•), and ozone (O3). For this compound, its atmospheric lifetime and degradation pathways are determined by its reactivity with these oxidants.

The structure of this compound contains several sites susceptible to hydrogen abstraction by •OH radicals, including the methine group of the lactate moiety, the methylene (B1212753) groups of the cyclohexyl ring, and the methyl group of the acetate moiety. The presence of the ester and acetate functional groups influences the reactivity of the adjacent C-H bonds. Generally, hydrogen abstraction is more favorable at positions activated by adjacent oxygen atoms.

The reaction with ozone is typically a significant degradation pathway for unsaturated compounds. As this compound is a saturated molecule, its reaction rate with ozone is expected to be very slow and thus not a significant atmospheric sink compared to the reaction with hydroxyl radicals.

To provide a quantitative perspective, the table below presents experimentally determined rate constants for the reaction of hydroxyl radicals with related ester compounds. This data can serve as a basis for estimating the reactivity of this compound.

Table 1: Rate Constants for the Gas-Phase Reaction of Hydroxyl Radicals with Selected Esters at 298 K

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Ethyl acetate | 1.6 x 10⁻¹² |

| n-Propyl acetate | 3.5 x 10⁻¹² |

| n-Butyl acetate | 5.9 x 10⁻¹² |

| Cyclohexyl acetate | 1.1 x 10⁻¹¹ |

This table is interactive. You can sort and filter the data.

Based on the structure of this compound, which includes a cyclohexyl group, its rate constant for reaction with •OH is likely to be of a similar order of magnitude to that of cyclohexyl acetate.

The atmospheric lifetime (τ) of a compound with respect to a specific oxidant is inversely proportional to the reaction rate constant (k) and the atmospheric concentration of that oxidant. For reactions with hydroxyl radicals, the lifetime can be estimated using the following equation:

τ = 1 / (k[OH])

where [OH] is the average global tropospheric concentration of hydroxyl radicals, typically assumed to be around 1 x 10⁶ molecules cm⁻³.

Using the rate constant for cyclohexyl acetate as a proxy, the estimated atmospheric lifetime of this compound can be calculated.

Table 2: Estimated Atmospheric Lifetimes of Selected Esters with Respect to Reaction with Hydroxyl Radicals

| Compound | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| Ethyl acetate | 1.6 x 10⁻¹² | ~7.2 days |

| n-Butyl acetate | 5.9 x 10⁻¹² | ~2.0 days |

| Cyclohexyl acetate | 1.1 x 10⁻¹¹ | ~1.1 days |

| This compound (estimated) | ~1.1 x 10⁻¹¹ | ~1.1 days |

This table is interactive and provides estimations based on available data.

This estimation suggests that this compound is not expected to be a persistent compound in the atmosphere and will likely be removed from the troposphere within a few days of its release.

Advanced Analytical Characterization Techniques for Lactic Acid, Acetate, Cyclohexyl Ester

Chromatographic Methods for Separation and Quantification

Chromatography is an indispensable tool for the separation and quantification of cyclohexyl 2-acetoxypropanoate from reaction mixtures, byproducts, or environmental samples. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is present.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like cyclohexyl 2-acetoxypropanoate. jmchemsci.comcore.ac.uk The high separation efficiency of GC combined with the sensitive and specific detection provided by MS allows for reliable identification and quantification. nih.govcsic.es

In a typical GC-MS analysis, the sample is injected into the GC system where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the GC column. A common column choice for ester analysis is a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. unar.ac.idresearchgate.net

After separation, the compound elutes from the column and enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing it to fragment into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification by comparing it to spectral libraries. chemicalbook.com For cyclohexyl 2-acetoxypropanoate, characteristic fragments would be expected from the loss of the cyclohexoxy group, the acetyl group, and rearrangements of the ester moieties.

The quantitative analysis is often performed in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target molecule. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Cyclohexyl 2-acetoxypropanoate

| Parameter | Value |

| GC System | |

| Column | ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| Oven Program | 70 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |

| MS System | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 amu (full scan) |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

Note: This table presents typical starting parameters that would require optimization for a specific application.

For less volatile derivatives or when analyzing complex non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice. encyclopedia.pub Reversed-phase HPLC (RP-HPLC) is commonly used for esters, employing a non-polar stationary phase (like C18) and a polar mobile phase. up.ac.zamdpi.com

A Photodiode Array (PDA) detector is often coupled with HPLC. While cyclohexyl 2-acetoxypropanoate lacks a strong chromophore for high-sensitivity UV detection, the carbonyl groups in the ester functions allow for detection at low wavelengths (around 210-220 nm). A PDA detector provides spectral information across a range of wavelengths, which can aid in peak purity assessment and identification. mdpi.comjapsonline.com The method validation would include assessing linearity, precision, accuracy, and sensitivity (LOD/LOQ). up.ac.zamdpi.com

Electrochemical detection (EC) offers a highly sensitive and selective alternative, particularly if the molecule or a derivative possesses electroactive moieties. thermofisher.com While the target compound is not inherently electroactive, methods could potentially be developed involving derivatization to introduce an electrochemically active group. For instance, analysis of the parent lactic acid via EC detection is well-established, often relying on enzyme-based biosensors that generate a measurable electrical signal. nih.govresearchgate.netnih.gov

Table 2: Exemplary HPLC-PDA Method Parameters for Cyclohexyl 2-acetoxypropanoate

| Parameter | Value |

| HPLC System | |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Volume | 10 µL |

| PDA Detector | |

| Detection Wavelength | 215 nm |

| Bandwidth | 4 nm |

| Reference Wavelength | 360 nm |

Note: This table presents a general-purpose method that would be optimized for the specific sample matrix and analytical goals.

Reactive chromatography, which includes techniques like reactive distillation, integrates chemical reaction and separation into a single unit operation. This approach is particularly relevant for the synthesis of esters like cyclohexyl 2-acetoxypropanoate, where equilibrium limitations can be overcome by continuously removing products from the reaction zone. daneshyari.comresearchgate.net

In the context of producing lactate (B86563) esters, reactive distillation is a proven technology to drive the esterification reaction towards higher yields by removing water, a byproduct of the reaction. researchgate.nettuwien.at This process intensification technique can lead to higher conversion, improved selectivity, and reduced energy consumption compared to conventional sequential reaction and separation processes. nih.gov While primarily a production method, the principles of reactive chromatography can be applied at an analytical scale to study reaction kinetics and optimize process conditions.

Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and purity of cyclohexyl 2-acetoxypropanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ethernet.edu.et Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to piece together the molecular structure. st-andrews.ac.uk

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. Key expected signals include a multiplet for the proton on the cyclohexyl ring attached to the oxygen, multiplets for the other cyclohexyl protons, a quartet for the proton on the lactate backbone, a singlet for the acetate (B1210297) methyl protons, and a doublet for the methyl protons of the lactate moiety. The integration of these signals corresponds to the number of protons in each environment, confirming the ratio of the different parts of the molecule. rsc.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. nih.gov Expected signals would include two carbonyl carbons for the ester groups, carbons of the cyclohexyl ring, and the carbons of the lactate and acetate groups. rsc.orgnih.gov The chemical shifts are highly indicative of the carbon's bonding environment.

Purity Assessment: High-field NMR can also be used for quantitative analysis (qNMR) to determine the purity of a sample with high precision, using a certified internal standard.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Cyclohexyl 2-acetoxypropanoate in CDCl₃

| Moiety | Atom | Predicted ¹H Shift (Multiplicity) | Predicted ¹³C Shift |

| Lactate | CH | ~5.0 (q) | ~69 |

| Lactate | CH₃ | ~1.5 (d) | ~17 |

| Acetate | C=O | - | ~170 |

| Lactate Ester | C=O | - | ~171 |

| Acetate | CH₃ | ~2.1 (s) | ~21 |

| Cyclohexyl | CH-O | ~4.8 (m) | ~74 |

| Cyclohexyl | CH₂ | ~1.2-1.9 (m) | ~23-34 |

Note: These are approximate values based on typical shifts for similar functional groups and require experimental verification.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are excellent for identifying functional groups and monitoring chemical reactions.

Infrared (IR) Spectroscopy: The IR spectrum of cyclohexyl 2-acetoxypropanoate would be dominated by strong absorption bands characteristic of the ester functional groups. Two distinct C=O (carbonyl) stretching vibrations would be expected in the range of 1735-1750 cm⁻¹, one for the acetate ester and one for the lactate ester. pressbooks.publibretexts.org Additionally, strong C-O stretching bands would appear in the fingerprint region, between 1000-1300 cm⁻¹. libretexts.org The presence of C-H stretching bands from the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for monitoring reactions in situ, for example, in a continuous flow process or during synthesis. nih.gov The C=O stretching vibrations are also Raman active. During the synthesis of the compound, one could monitor the disappearance of the reactant's characteristic peaks (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of the product's ester C=O peaks. nih.govkoreascience.krsemanticscholar.org This allows for real-time tracking of reaction kinetics and conversion.

Table 4: Key IR and Raman Vibrational Frequencies for Cyclohexyl 2-acetoxypropanoate

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of Lactic acid, acetate, cyclohexyl ester. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, detailed information about the molecule's composition and fragmentation pattern can be obtained.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound with a high degree of accuracy. This technique allows for the calculation of the elemental composition of the molecule, confirming its identity and differentiating it from isobaric interferences. The exact mass of a molecule is a fundamental property derived from the sum of the exact masses of its constituent isotopes.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C11H18O4 |

| Monoisotopic Mass | 214.1205 u |

This interactive table provides the fundamental mass spectrometry data for the target compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated molecule is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule.

For this compound, characteristic fragmentation pathways would be expected to involve the cleavage of the ester bonds. Key fragment ions would likely correspond to the loss of the cyclohexyl group, the acetate group, or the entire acetylated lactic acid moiety. Analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

Table 2: Predicted Fragment Ions in Tandem Mass Spectrometry of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |

| 215.1278 [M+H]+ | 155.0652 | Loss of cyclohexene (B86901) (C6H10) |

| 215.1278 [M+H]+ | 131.0703 | Loss of cyclohexanol (B46403) (C6H12O) |

| 215.1278 [M+H]+ | 83.0855 | Cyclohexyl cation (C6H11+) |

| 215.1278 [M+H]+ | 43.0184 | Acetyl cation (CH3CO+) |

This interactive table outlines the expected fragmentation patterns, aiding in the structural elucidation of the compound.

Chiral Analysis for Enantiomeric Purity and Stereochemical Control

Lactic acid is a chiral molecule, existing as D- and L-enantiomers. Consequently, this compound can also exist in different stereoisomeric forms. Chiral analysis is essential to separate and quantify these enantiomers, which is critical as they may exhibit different biological activities or properties.

The separation of enantiomers is often achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), employing a chiral stationary phase (CSP). The choice of the CSP is crucial and depends on the specific molecular structure of the analyte. For derivatives of lactic acid, polysaccharide-based CSPs have shown good performance.

The development of a robust chiral separation method allows for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. This is particularly important in applications where stereospecificity is a key factor. Methods for the sensitive determination of lactic acid enantiomers have been developed using HPLC coupled with tandem mass spectrometry, which could be adapted for its ester derivatives. nih.gov

Table 3: Techniques for Chiral Analysis of Lactic Acid Derivatives

| Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of the (R)- and (S)-enantiomers. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Analysis of the enantiomeric composition, often after derivatization. |

| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in the presence of a chiral selector. | High-efficiency separation of enantiomers. |

This interactive table summarizes the primary methods used for the chiral analysis of lactic acid and its derivatives.

Stereochemical control during the synthesis of this compound is paramount to obtaining the desired enantiomer in high purity. researchgate.net Analytical techniques for chiral analysis are therefore integral to monitoring and optimizing synthetic routes that aim for enantioselective production.

Biotechnological and Biochemical Research Associated with Acetylated Lactate Esters

Metabolic Engineering for Precursor Production (Lactic Acid, Cyclohexanol)

The biotechnological synthesis of Lactic acid, acetate (B1210297), cyclohexyl ester relies on the efficient production of its primary precursors: lactic acid and cyclohexanol (B46403). Metabolic engineering provides a powerful toolkit for optimizing microbial strains to enhance the yield and purity of these foundational molecules.

Lactic acid is primarily produced through the fermentation of carbohydrates by Lactic Acid Bacteria (LAB). nih.gov Metabolic engineering strategies have concentrated on improving fermentation parameters, enhancing the acid tolerance of production organisms, and expanding their ability to utilize a wide range of substrates. nih.gov A key focus has been the production of optically pure L-lactic acid, which is preferred for food and pharmaceutical applications. nih.gov This is often achieved by inactivating the D-lactate dehydrogenase gene (ldhD), thereby preventing the formation of the D-isomer and resulting in a pure L-lactic acid product. nih.gov Organisms like Lactococcus lactis have been extensively studied and engineered to reroute pyruvate (B1213749) metabolism, maximizing the flux towards lactic acid. researchgate.net

For the cyclohexanol precursor, biocatalytic routes offer a stereoselective alternative to traditional chemical synthesis. Alcohol dehydrogenases (ADHs) are employed for the reduction of the corresponding ketone (cyclohexanone) to produce specific isomers of cyclohexanol. mdpi.com Research has demonstrated that by screening various commercial ADHs, high conversion rates and diastereoisomeric excess can be achieved, yielding the desired cyclohexanol stereoisomer, which is crucial for the final properties of the ester. mdpi.com

Table 1: Metabolic Engineering Strategies for Precursor Production

| Precursor | Engineering Strategy | Target Organism/Enzyme | Desired Outcome |

|---|---|---|---|

| L-Lactic Acid | Inactivation of D-lactate dehydrogenase (ldhD) gene | Lactobacillus helveticus | Production of optically pure L-lactic acid nih.gov |

| L-Lactic Acid | Rerouting of pyruvate metabolism | Lactococcus lactis | Increased flux towards lactic acid, minimizing byproducts researchgate.net |

| Cyclohexanol | Stereoselective ketone reduction | Alcohol Dehydrogenases (ADHs) | High conversion and diastereomeric purity of cyclohexanol mdpi.com |

Biocatalysis for Ester Synthesis and Modification

Biocatalysis presents a greener alternative to conventional chemical methods for ester production, operating under mild conditions and offering high specificity, which leads to purer products. mdpi.com

The synthesis of esters from an acid and an alcohol is effectively catalyzed by lipases. nih.gov These enzymes can function in non-aqueous media, reversing their natural hydrolytic function to perform esterification. springernature.comscielo.br The synthesis of a lactate (B86563) ester with cyclohexanol would be catalyzed by a lipase (B570770), such as the widely used immobilized lipase B from Candida antarctica (Novozym 435). chapmanhall.comresearchgate.net This enzyme has proven effective in synthesizing esters of lactic acid with both primary and secondary alcohols. chapmanhall.com

The reaction kinetics for lipase-catalyzed esterification are often described by the Ping-Pong Bi-Bi mechanism. scielo.br In this model, the lipase first reacts with the acyl donor (acetylated lactic acid) to form an acyl-enzyme complex, releasing the first product. Subsequently, the alcohol (cyclohexanol) binds to the complex, leading to the formation of the final ester and the regeneration of the free enzyme. nih.gov Transesterification is an alternative route where an existing ester donates its acyl group to the alcohol, a reaction also efficiently catalyzed by lipases. mdpi.com

The choice of enzyme is critical for maximizing reaction yield and selectivity. Screening various lipases from different microbial sources (e.g., Candida, Rhizomucor, Themomyces) is a common practice to identify the most effective biocatalyst for a specific ester synthesis. nih.govmdpi.com For instance, Novozym 435 is often selected for its high activity and broad substrate specificity. nih.gov

To improve the operational stability, reusability, and cost-effectiveness of the process, enzymes are typically immobilized on a solid support. mdpi.com Immobilization techniques include adsorption, covalent bonding, or entrapment in matrices like acrylic resins or silica (B1680970) gel. nih.govnih.gov While immobilization offers significant advantages, it can also introduce challenges such as diffusional limitations, where the movement of substrates to the enzyme's active site is hindered, potentially slowing the reaction rate. nih.gov Proper design of the immobilized system is therefore essential for optimal performance. mdpi.com

Table 2: Comparison of Commercial Immobilized Lipases for Ester Synthesis

| Immobilized Lipase | Microbial Source | Support Material | Key Characteristics |

|---|---|---|---|

| Novozym 435 | Candida antarctica lipase B | Acrylic Resin | High activity, broad substrate specificity, good thermal stability chapmanhall.comnih.gov |

| Lipozyme RM IM | Rhizomucor miehei | Anionic Resin | 1,3-position selective, favorable for specific esterification reactions nih.gov |

| Lipozyme TL IM | Themomyces lanuginose | Silica Gel | Thermostable, suitable for reactions at higher temperatures nih.gov |

Biotransformation Pathways and Their Relevance to Environmental Cycles

The components of Lactic acid, acetate, cyclohexyl ester, particularly lactic acid and acetate, are integral to various microbial metabolic pathways and play significant roles in larger biogeochemical cycles.

Many lactic acid bacteria are capable of not only producing but also degrading lactic acid. nih.gov For example, under anoxic conditions, strains of Lactobacillus buchneri and Lactobacillus parabuchneri can convert one mole of lactic acid into approximately 0.5 moles of acetic acid and 0.5 moles of 1,2-propanediol, without needing an external electron acceptor. nih.govasm.orgwur.nl This anaerobic degradation is pH-dependent, requiring acidic conditions to be induced and maintained. wur.nl

In the presence of oxygen, other pathways become active. Lactobacillus brevis, for instance, can convert lactate to acetate after glucose in the medium is exhausted. asm.orgresearchgate.net This aerobic pathway involves the initial conversion of lactate back to pyruvate via the reverse action of lactate dehydrogenase (LDH). Pyruvate is then converted to acetate through the actions of pyruvate dehydrogenase (PDH) and pyruvate oxidase (POX), with PDH playing the dominant role. asm.orgresearchgate.net

Lactic acid is a central molecule in metabolic carbon cycling. The Cori cycle in vertebrates is a prime example, where lactate produced in muscles during anaerobic glycolysis is transported to the liver and converted back into glucose, which can then be returned to the muscles for energy. youtube.com This cycle illustrates a fundamental process of carbon and energy recycling within an organism. youtube.com

In the broader environment, lactic acid and the microorganisms that produce it are involved in bioremediation. Lactic Acid Bacteria have demonstrated significant potential for removing heavy metal contaminants from soil and wastewater. nih.gov The mechanisms of removal include biosorption, where metals bind to the surface of the bacterial cells, and bioaccumulation, where metals are taken up into the cell. trubox.ca The effectiveness of LAB in bioremediation is influenced by factors such as pH, temperature, and biomass concentration. nih.govresearchgate.net This application highlights the role of lactic acid-producing microbes in mitigating environmental pollution and contributing to ecosystem health. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methods

The synthesis of specific stereoisomers of chiral molecules like Lactic acid, acetate (B1210297), cyclohexyl ester is of paramount importance, as different isomers can exhibit distinct biological and material properties. Future research is increasingly directed towards enzymatic and biocatalytic methods, which offer high selectivity under mild reaction conditions.

One promising approach involves the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of a corresponding ketone precursor. Research on related compounds, such as 4-alkylcyclohexanols, has demonstrated that several commercial ADHs can achieve high conversions and diastereoisomeric excess. mdpi.com This methodology could be adapted to produce a specific stereoisomer of the cyclohexyl lactate (B86563) intermediate, which can then be acetylated.

Another key area is the use of lipases for stereoselective acylation. For instance, lipases like Candida antarctica lipase (B570770) A (CALA) have been effectively used for the enzymatic acetylation of chiral alcohols. mdpi.com A potential synthetic route could involve the resolution of a racemic mixture of cyclohexyl lactate through selective acetylation, yielding the desired enantiomer of Lactic acid, acetate, cyclohexyl ester.

Beyond biocatalysis, the development of chemocatalytic methods using sterically hindered reducing agents is also an active area of research. Reagents such as L-selectride have been shown to produce high stereoselectivity in the reduction of cyclic ketones, offering a non-enzymatic path to the chiral alcohol precursor. mdpi.com

Table 1: Comparison of Stereoselective Synthesis Strategies

| Method | Catalyst/Reagent | Key Advantage | Potential Application |

|---|---|---|---|

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | High stereoselectivity, mild conditions | Production of specific cis/trans isomers of the alcohol precursor. mdpi.com |

| Enzymatic Acetylation | Candida antarctica lipase A (CALA) | High enantioselectivity | Kinetic resolution of racemic cyclohexyl lactate. mdpi.com |

Exploration of Biodegradable Polymer Applications

Lactic acid is a fundamental building block for poly(lactic acid) (PLA), one of the most common biodegradable polymers. mdpi.comncsu.edu The structure of this compound, which combines a lactate unit with a bulky, hydrophobic cyclohexyl group, makes it an intriguing candidate for modifying existing bioplastics or creating novel biodegradable materials.

Future research will likely explore the incorporation of this molecule as a comonomer in polyester (B1180765) synthesis. The presence of the cyclohexyl group is expected to impart significant changes to the polymer properties compared to standard PLA. These modifications could include:

Increased Glass Transition Temperature (Tg): The rigid cyclohexyl ring could restrict polymer chain mobility, leading to a higher Tg and improved thermal stability.

Modified Degradation Rate: The hydrophobicity of the cyclohexyl moiety may alter the rate of hydrolytic degradation, a key characteristic of biodegradable polyesters. polysciences.com This could be tailored for specific applications requiring either faster or slower degradation profiles.

Enhanced Mechanical Properties: The bulky side group could influence the polymer's crystallinity and mechanical strength, potentially leading to materials with tailored rigidity and toughness.

Advanced Process Modeling and Simulation for Industrial-Scale Production

The efficient, large-scale production of this compound requires sophisticated process design and optimization. Advanced process modeling and simulation, using software such as Aspen Plus, are critical tools for achieving economic feasibility and minimizing environmental impact. Research on the production of the related compound cyclohexyl acetate provides a robust framework for this endeavor. nih.govresearchgate.net

A key technology for esterification reactions is reactive distillation (RD), where reaction and separation occur simultaneously in a single unit. nih.gov However, for systems with thermodynamic limitations, alternative configurations like the side-reactor column (SRC) are being explored. An SRC configuration, which might involve a vacuum distillation column coupled with atmospheric side reactors, can overcome thermodynamic restrictions and avoid the need for high-pressure steam, significantly reducing operational costs. nih.govnih.gov

Process simulations would focus on optimizing several key variables to minimize the total annual cost (TAC). researchgate.net These variables include reaction temperature, pressure, catalyst loading, and the molar ratio of reactants. Kinetic models, such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, can be integrated into the simulation to accurately predict reaction rates with specific catalysts, like ion-exchange resins. nih.gov

Table 2: Key Parameters for Process Simulation and Optimization

| Parameter | Description | Goal of Optimization |

|---|---|---|

| Process Configuration | Reactive Distillation (RD) vs. Side-Reactor Column (SRC) | Minimize energy consumption and capital cost. nih.gov |

| Reaction Temperature | Temperature within the reactors | Maximize reaction rate while avoiding side reactions. researchgate.net |

| Catalyst Loading | Amount of catalyst in the reactors | Achieve high conversion with minimal catalyst cost. researchgate.net |

| Reboiler Duty | Energy input to the distillation column | Minimize utility costs. researchgate.net |

Integration into Circular Economy Frameworks and Sustainable Chemical Manufacturing

The principles of the circular economy and sustainable chemistry prioritize the use of renewable resources, waste reduction, and the design of products that can be safely returned to the biosphere. researchgate.netresearchgate.net this compound is well-positioned to be integrated into such frameworks.

A sustainable manufacturing pathway would begin with renewable feedstocks. Lactic acid is readily produced via the fermentation of carbohydrates from sources like corn or sugarcane. mdpi.comncsu.edu Acetic acid can also be produced through fermentation. The development of bio-based cyclohexanol (B46403) from renewable sources would complete a fully bio-derived synthesis route.

The end-of-life of products containing this ester is a crucial aspect of its role in a circular economy. Its inherent ester linkages suggest that it would be susceptible to hydrolysis, making it biodegradable. mdpi.com This allows for an organic recycling route where the material decomposes into non-toxic components, contributing to a closed-loop system. This contrasts with a linear "take-make-dispose" model and aligns with the goal of eliminating waste. researchgate.netivl.se

Design of Multifunctional Materials Incorporating Acetylated Cyclohexyl Lactate Esters